Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate
Overview
Description
Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate is an organic compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 . It is a cyclic amine with a unique spirocyclic structure.
Molecular Structure Analysis
The molecular structure of this compound includes a spirocyclic ring, which is a special type of cyclic structure where two rings share a single atom . The compound also contains an amino group (-NH2) and a carboxylate ester group (-COOC(CH3)3), which are likely involved in its reactivity .Chemical Reactions Analysis
Specific chemical reactions involving Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate are not detailed in the available resources. Its reactivity would be expected to involve the amino and carboxylate ester groups .Physical And Chemical Properties Analysis
This compound is likely a solid under normal conditions, given its structural similarity to related compounds . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .Scientific Research Applications
Synthesis and Derivative Formation
Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate and its derivatives are synthesized through various routes, offering access to novel compounds. For instance, Meyers et al. (2009) developed synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, which serves as a starting point for further derivation and exploration of chemical space complementary to piperidine ring systems (Meyers et al., 2009). Similarly, Moskalenko and Boev (2012) studied the reactions of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, which can be used in the preparation of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Molecular Structure Analysis
Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, and analyzed its molecular structure using NMR spectroscopy, mass spectrometry, and X-ray diffraction. This study contributes to understanding the structural properties of similar spirocyclic compounds (Moriguchi et al., 2014).
Development of Boc-Protected Amines
The development of tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD) by Rao et al. (2017) represents an advancement in the preparation of N-Boc-amino acids. This reagent, being more stable and solid, is a better alternative for introducing the Boc protecting group to amines, compared to other available reagents (Rao et al., 2017).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate is not available in the resources, compounds of this type should be handled with care to avoid exposure. It’s recommended to use personal protective equipment and follow safe laboratory practices when handling this compound .
Future Directions
The potential applications and future directions for Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate are not specified in the available resources. Given its unique structure, it could be of interest in the development of new synthetic methods or as a building block in the synthesis of complex molecules .
properties
IUPAC Name |
tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-5-4-6-13(15)8-10(14)9-13/h10H,4-9,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLHQMOMDMUQQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CC(C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145821 | |
Record name | 5-Azaspiro[3.5]nonane-5-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate | |
CAS RN |
1374659-13-8 | |
Record name | 5-Azaspiro[3.5]nonane-5-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azaspiro[3.5]nonane-5-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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